molecular formula C4H3Cl3N4 B13642255 4-(Trichloromethyl)-1,3,5-triazin-2-amine CAS No. 30360-33-9

4-(Trichloromethyl)-1,3,5-triazin-2-amine

Cat. No.: B13642255
CAS No.: 30360-33-9
M. Wt: 213.45 g/mol
InChI Key: YFKQIVDSNUCKRF-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with trichloromethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts such as iron(III) chloride can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Trichloromethyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can be substituted with other functional groups such as alkyl or aryl groups.

    Oxidation Reactions: The compound can be oxidized to form trichloromethyl-substituted triazine oxides.

    Reduction Reactions: Reduction of the trichloromethyl group can lead to the formation of triazine derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-(Trichloromethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

    Biology: The compound has been studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-(Trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interfere with DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trichloromethyl)-1,3,5-triazin-2-amine is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(trichloromethyl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl3N4/c5-4(6,7)2-9-1-10-3(8)11-2/h1H,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKQIVDSNUCKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)N)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275201
Record name 4-(trichloromethyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30360-33-9
Record name 4-(trichloromethyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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